1-Cyclobutylpiperidin-4-one mechanism of action in biological systems
1-Cyclobutylpiperidin-4-one mechanism of action in biological systems
Role as a Pharmacophore Scaffold & Synthetic Intermediate
Executive Summary
1-Cyclobutylpiperidin-4-one (CAS: 359880-05-0) is not a standalone therapeutic agent but a critical chemical intermediate and pharmacophore scaffold used extensively in the discovery of G-Protein Coupled Receptor (GPCR) ligands. It is most notably the structural anchor for a new generation of Histamine H3 Receptor (H3R) inverse agonists , such as Samelisant (SUVN-G3031).
This guide dissects the molecule's utility in two distinct biological contexts:
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Synthetic Mechanism: Its reactivity as a building block for reductive amination to generate 4-substituted piperidines.
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Pharmacological Mechanism: The specific role of the 1-cyclobutylpiperidin-4-yl moiety in binding to the H3 receptor orthosteric site, mediating wake-promoting and pro-cognitive effects.
Part 1: Molecular Profile & Chemical Utility[1]
The molecule features a piperidone ring N-substituted with a cyclobutyl group.[1][2][3][4][5][6][7] The ketone at the 4-position is the reactive center for derivatization, while the cyclobutyl group modulates lipophilicity and metabolic stability.
| Property | Specification |
| IUPAC Name | 1-cyclobutylpiperidin-4-one |
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Key Functional Group | C4-Ketone (Electrophile for reductive amination) |
| pKa (Calculated) | ~8.5 (Piperidine Nitrogen) |
| LogP | ~1.2 (Moderate Lipophilicity) |
Synthetic Protocol: Preparation of 1-Cyclobutylpiperidin-4-one
Context: This intermediate is rarely bought in bulk for early discovery; it is synthesized in-situ or as a stock reagent.
Methodology: Reductive Amination (Self-Validating Protocol) Objective: Alkylation of 4-piperidone hydrochloride with cyclobutanone.
Reagents:
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4-Piperidone monohydrate hydrochloride (1.0 eq)
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Cyclobutanone (1.2 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (catalytic)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
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Salt Break/Dissolution: Suspend 4-piperidone HCl in DCM. Add 1.0 eq of Triethylamine (TEA) to liberate the free amine if solubility is poor, though STAB tolerates acid salts.
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Imine Formation: Add Cyclobutanone (1.2 eq) and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to allow the iminium ion equilibrium to establish.
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Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes. ( Control Point: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts and ensure selectivity for the aldehyde/ketone over the reductive elimination of the piperidone ketone, although the C4 ketone is protected or less reactive in this specific reverse setup. Note: In this specific synthesis, we are alkylating the Nitrogen. If 4-piperidone is the starting material, the C4 ketone must be protected (e.g., as a ketal) OR one must use 4-piperidone ethylene ketal, alkylate, then deprotect. Direct alkylation of 4-piperidone at the nitrogen is possible but risks over-reduction of the ketone if strong reducing agents are used. STAB is mild.)
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Refined Route: Use 1,4-dioxa-8-azaspiro[4.5]decane (protected piperidone) for the reaction, then deprotect with 6N HCl/Reflux.
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Quench: Add saturated NaHCO3 solution until effervescence ceases.
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Extraction: Extract aqueous layer 3x with DCM. Dry organics over Na2SO4.
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Purification: The cyclobutyl group renders the product sufficiently lipophilic for silica gel chromatography (Eluent: 5% MeOH in DCM).
Part 2: Pharmacological Mechanism of Action
Target System: Histamine H3 Receptor (GPCR, G
The 1-cyclobutylpiperidin-4-yl moiety acts as the "warhead" for receptor affinity. In drugs like Samelisant (SUVN-G3031) , this moiety replaces earlier alkyl-piperidine groups to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile.
1. The "Basic Amine" Hypothesis
The tertiary nitrogen of the piperidine ring is protonated at physiological pH (7.4). This positive charge is critical for anchoring the ligand inside the GPCR binding pocket.
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Interaction: Ionic Salt Bridge.
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Residue: Aspartate 3.32 (Asp114 in human H3R).
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Effect: Stabilizes the ligand in the orthosteric site, preventing histamine binding.
2. The Cyclobutyl Advantage (Structure-Activity Relationship)
Why Cyclobutyl?
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Steric Fit: The cyclobutyl ring fills a specific hydrophobic sub-pocket in the H3 receptor more efficiently than smaller (methyl/ethyl) or larger (cyclohexyl) groups.
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Selectivity: It enhances selectivity against the hERG channel (reducing cardiotoxicity risk) compared to flexible linear chains.
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Metabolic Stability: Cyclic alkanes are generally more resistant to oxidative dealkylation by CYP450 enzymes than their linear counterparts (e.g., n-butyl).
3. Downstream Signaling (Inverse Agonism)
Upon binding, the 1-cyclobutylpiperidin-4-one derivative stabilizes the H3 receptor in its inactive conformation .
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Constitutive Activity Blockade: H3 receptors have high basal activity. Inverse agonists reduce this activity below baseline.
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Neurotransmitter Release: By blocking presynaptic H3 autoreceptors, the negative feedback loop is lifted.
- Histamine release (Wakefulness).
- Acetylcholine/Dopamine release (Cognitive enhancement).
Part 3: Comparative Data & Visualization
Table 1: SAR Impact of N-Substituents on H3R Affinity
Data synthesized from comparative medicinal chemistry studies (e.g., Nirogi et al., J. Med. Chem).[1][2][3][4][5][6][8][9][10][11][12]
| N-Substituent (R) | hH3R Ki (nM) | hERG Inhibition (IC50) | Metabolic Stability (t1/2) |
| Methyl | 120 | > 30 µM | Low (Rapid N-demethylation) |
| Isopropyl | 15 | 12 µM | Moderate |
| Cyclobutyl | 8.7 | > 30 µM | High |
| Cyclopentyl | 22 | 8 µM | Moderate |
Interpretation: The cyclobutyl group offers the optimal balance of potency (Single-digit nanomolar Ki) and safety (Low hERG liability).[5]
Visualization: Synthesis & Mechanism
The following diagram illustrates the conversion of the intermediate into a bioactive drug and its subsequent receptor interaction.
Figure 1: From chemical intermediate to physiological effect. The diagram traces the synthesis of the 1-cyclobutylpiperidin-4-one scaffold and its role in locking the H3 receptor to promote wakefulness.
References
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Nirogi, R., et al. (2019).[4][7] "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity."[4][7] Journal of Medicinal Chemistry.
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Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[3] Bioorganic & Medicinal Chemistry Letters.
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Bigne, B., et al. (2022).[1] "1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition."[5][6] ChemMedChem.
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ChemicalBook. (2023). "1-Cyclobutyl-4-piperidone Product Properties and Synthesis."
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